5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry forms a cornerstone of organic chemistry, with its principles underpinning the development of a vast array of functional molecules, from pharmaceuticals to advanced materials. Compounds containing rings with atoms of at least two different elements are ubiquitous in nature and synthetic chemistry. The unique electronic and steric properties of these rings, particularly aromatic heterocycles, make them privileged scaffolds in the design of new chemical entities. Pyrazole-oxazole hybrids represent a sophisticated class of heterocyclic compounds where two distinct aromatic rings, each with its own characteristic reactivity and biological profile, are covalently linked. This molecular hybridization aims to create synergistic effects, leading to novel properties that are not inherent to the individual components.
Overview of the Research Significance of Pyrazole (B372694) and Oxazole (B20620) Scaffolds
Both pyrazole and oxazole moieties are independently recognized for their profound importance in various scientific domains.
Pyrazole Scaffold: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous biologically active compounds. mdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical and biological properties.
Oxazole Scaffold: The oxazole ring, containing one nitrogen and one oxygen atom, is another critical heterocyclic motif. nih.gov It is found in a variety of natural products and synthetic compounds with significant biological activities. nih.gov Oxazole derivatives are known to exhibit anticancer, antibacterial, and anti-inflammatory effects. nih.gov In materials science, the oxazole ring's electronic properties make it a valuable component in the design of fluorescent dyes and organic light-emitting diodes (OLEDs).
The combination of these two potent scaffolds into a single molecule, such as in 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole, offers the potential to create novel compounds with unique and potentially enhanced activities.
Specific Research Focus and Objectives for this compound
The specific research focus on this compound is driven by the desire to explore the synergistic effects of combining the pyrazole and oxazole rings through a phenyl linker. The primary objectives for investigating this compound would include:
Synthesis and Characterization: Developing efficient synthetic routes to obtain the target molecule and thoroughly characterizing its structure and purity using modern analytical techniques.
Exploration of Chemical and Physical Properties: Investigating the compound's stability, reactivity, and photophysical properties to understand its fundamental chemical behavior.
Medicinal Chemistry Applications: Screening the compound for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, to assess its therapeutic potential.
Materials Science Potential: Evaluating its suitability for applications in materials science, such as in the development of new dyes, sensors, or electronic materials.
Due to the novelty of this specific hybrid molecule, detailed experimental data on its synthesis, properties, and applications are not yet widely available in publicly accessible scientific literature. The following sections will, therefore, draw upon the established knowledge of its constituent pyrazole and oxazole scaffolds to discuss the anticipated characteristics and potential areas of application for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNODROMNPJRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
While a specific, documented synthesis for 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is not readily found in the current body of scientific literature, a plausible synthetic strategy can be proposed based on established methods for the formation of pyrazole (B372694) and oxazole (B20620) rings.
A likely retrosynthetic analysis would involve the separate construction of the pyrazolyl-phenyl and oxazole precursors, followed by their coupling. For instance, one could envision the synthesis of a 4-(1H-pyrazol-1-yl)benzaldehyde intermediate, which could then be reacted with a suitable precursor to form the oxazole ring.
Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the presence of key functional groups within the molecule, such as C=N, C=C, and C-O bonds characteristic of the pyrazole and oxazole rings.
Elemental Analysis: This would be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further evidence of the compound's empirical formula.
Chemical and Physical Properties
The chemical and physical properties of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole are expected to be influenced by the combined characteristics of its pyrazole (B372694), phenyl, and oxazole (B20620) components.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| UV-Vis Absorption | Expected to exhibit absorption in the UV region due to the conjugated aromatic system |
| Fluorescence | Potential for fluorescence, given the presence of the oxazole moiety |
The phenyl linker between the pyrazole and oxazole rings allows for electronic communication between the two heterocyclic systems. This conjugation is expected to influence the molecule's electronic properties, such as its absorption and emission spectra. The reactivity of the compound would likely involve electrophilic substitution on the phenyl ring and potential reactions involving the nitrogen atoms of the pyrazole and oxazole rings.
Computational Chemistry and Theoretical Investigations of 5 4 1h Pyrazol 1 Yl Phenyl 1,3 Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.govdntb.gov.ua Studies on molecules with similar pyrazole (B372694), phenyl, and oxazole (B20620)/oxadiazole moieties frequently utilize DFT methods, such as B3LYP, to elucidate their characteristics. ajchem-a.comnih.govresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms through geometry optimization. For 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.
Table 1: Representative Geometric Parameters for a Phenyl-Oxadiazole System Calculated via DFT/B3LYP/6-311++G(d,p) ajchem-a.com This data is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is presented for illustrative purposes.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1-C2 | 1.368 | C5-O1-C2 | 103.5 |
| C2-N3 | 1.291 | O1-C2-N3 | 115.1 |
| N3-N4 | 1.416 | C2-N3-N4 | 108.1 |
| N4-C5 | 1.291 | N3-N4-C5 | 108.1 |
| C5-O1 | 1.368 | N4-C5-O1 | 115.1 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com
For conjugated systems like this compound, the HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is located on the electron-deficient areas. nih.gov DFT calculations provide precise energy values for these orbitals. In a study on a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com
Table 2: Representative FMO Energies and Energy Gap ajchem-a.com This data is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is presented for illustrative purposes.
| Parameter | Energy (eV) |
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. asrjetsjournal.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.comresearchgate.net
For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atoms of the pyrazole and oxazole rings, as well as the oxygen atom of the oxazole ring. ajchem-a.com These sites represent the most likely points for electrophilic attack or coordination to metal ions. Conversely, the positive potential is generally found around the hydrogen atoms. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. ajchem-a.com
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is widely used, other computational methods also contribute to understanding electronic properties. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. researchgate.net These methods can be computationally intensive but provide a fundamental description of the electronic structure. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. This allows for the study of larger molecular systems or more complex processes. The choice of method often depends on the desired balance between accuracy and computational resources. For many heterocyclic systems, DFT calculations have shown to be highly effective, but comparative studies using HF or semi-empirical methods can provide additional validation of the results. nih.govresearchgate.net
Reactivity Descriptors and Global Chemical Hardness Calculations
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors, derived from conceptual DFT, include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. asrjetsjournal.org
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. researchgate.net
These parameters provide a quantitative scale for the reactivity of this compound, allowing for comparison with other compounds.
Table 3: Representative Global Reactivity Descriptors ajchem-a.com Calculated from the FMO energies for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. This data is presented for illustrative purposes.
| Descriptor | Value (eV) |
| Ionization Potential (I ≈ -EHOMO) | 6.5743 |
| Electron Affinity (A ≈ -ELUMO) | 2.0928 |
| Chemical Potential (μ) | -4.3335 |
| Chemical Hardness (η) | 2.2407 |
| Global Softness (S) | 0.2231 |
| Electrophilicity Index (ω) | 4.1895 |
Photophysical Properties and Deactivation Processes Modeling
Compounds with extended conjugated π-systems, such as this compound, often exhibit interesting photophysical properties, including absorption and fluorescence. Time-Dependent DFT (TD-DFT) is a powerful method for modeling the electronic excited states and predicting properties like UV-Vis absorption spectra. nih.govnih.gov
TD-DFT calculations can identify the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the transitions (e.g., π → π* or n → π). nih.gov For similar molecules, studies have shown that the main absorption bands arise from π → π transitions involving the entire conjugated backbone. mdpi.commdpi.com Computational modeling can also explore the potential energy surfaces of excited states to understand deactivation pathways. These processes include radiative decay (fluorescence) and non-radiative decay mechanisms such as internal conversion (transition between states of the same spin multiplicity) and intersystem crossing (transition between states of different spin multiplicity). Understanding these deactivation processes is crucial for designing molecules with specific luminescent properties for applications in materials science and bio-imaging. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
No publicly available research data was found for this specific compound.
Structure Activity/property Relationships in Pyrazole Oxazole Hybrid Systems
Influence of Substituent Effects on Electronic and Steric Properties
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, can increase the electron density of the aromatic system, which may enhance the basicity of the pyrazole (B372694) ring. numberanalytics.com Conversely, electron-withdrawing groups (EWGs), like nitro or halogen groups, decrease the electron density, making the molecule more susceptible to nucleophilic attack and reducing the basicity of the pyrazole moiety. numberanalytics.comnumberanalytics.com
Steric effects also play a critical role. Bulky substituents can introduce steric hindrance, which may influence the molecule's conformation by altering the dihedral angles between the planar ring systems. nih.gov This can impact how the molecule interacts with other molecules or biological receptors, potentially preventing optimal binding or causing steric clashes. nih.gov The interplay between hydrophobic, steric, and electronic factors ultimately governs the molecule's interactions. nih.gov
| Substituent Type | Position | Electronic Effect | Steric Effect | Predicted Impact on 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Phenyl Ring | Increases electron density on the conjugated system. | Minimal to moderate, depending on group size. | May enhance reactivity towards electrophiles and alter photophysical properties. |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Phenyl Ring | Decreases electron density on the conjugated system. | Minimal to moderate. | May enhance reactivity towards nucleophiles and shift absorption spectra. |
| Bulky Group (e.g., -C(CH₃)₃) | Pyrazole or Phenyl Ring | Variable (can be weakly donating). | Significant steric hindrance. | May restrict rotation between rings, affecting conformation and intermolecular interactions. |
Correlation between Molecular Structure and Photophysical Characteristics
The photophysical properties of pyrazole-oxazole hybrids are intrinsically linked to their molecular structure. While the pyrazole ring itself is not fluorescent, its incorporation into a larger conjugated system with other fluorophores, such as oxazole (B20620), can lead to compounds with significant fluorescent properties. nih.govnih.gov The connection of the pyrazole and oxazole rings via a phenyl group creates an extended π-conjugated system that is often responsible for the absorption and emission of light.
Key photophysical characteristics of such systems include:
Fluorescence: Many substituted pyrazole derivatives exhibit high fluorescence quantum yields and good photostability. nih.gov For example, related pyrazole oxadiazole derivatives have been shown to emit blue fluorescence, with emission wavelengths (λem) ranging from 410 nm to 450 nm and quantum yields as high as 0.69. researchgate.net
Solvatochromism: This phenomenon, where the color of a substance changes with the polarity of the solvent, is a notable characteristic of appropriately substituted pyrazoles. nih.gov The change in solvent can affect the energy levels of the ground and excited states differently, leading to a shift in the absorption and emission spectra. ufms.br This suggests that the photophysical properties of this compound could be sensitive to its environment.
The specific emission properties are highly dependent on the nature and position of substituents on the aromatic rings. researchgate.net
| Compound Class | Key Structural Feature | Observed Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) | Reference Finding |
|---|---|---|---|---|
| Pyrazole Oxadiazole Derivatives | Pyrazole linked to 1,3,4-oxadiazole | 410 nm - 450 nm | Up to 0.69 | Target compounds showed good fluorescence properties. researchgate.net |
| Pyrazole-Oxazole Hybrid | Flexible pyrazole combined with an oxazole derivative | 352 nm (Blue fluorescence) | Not specified | Fluorescence was quenched by the addition of Cu²⁺ ions. nih.gov |
| Fused Pyrazole Derivative | Fused pyrazole-thiosemicarbazide system | 476 nm | 38% (Enhanced to 64% upon ion binding) | Probe exhibited fluorescence enhancement upon binding to fluoride (B91410) ions. nih.gov |
Theoretical Models for Predicting Reactivity and Stability
Computational chemistry provides powerful theoretical models for predicting the reactivity and stability of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries and calculate electronic properties. mdpi.com
These models can predict:
Reactivity Sites: The chemical reactivity of the pyrazole and oxazole rings is well-defined. In the pyrazole ring, the nitrogen at position 2 is basic and serves as a site for electrophilic attack, while the C4 position is also susceptible to electrophiles. ijraset.comorientjchem.org The oxazole ring typically undergoes electrophilic substitution at the C5 position, while nucleophilic attack is favored at the C2 position. tandfonline.comsemanticscholar.org Theoretical calculations of electron density and molecular orbitals (HOMO/LUMO) can confirm and quantify the reactivity of these specific sites.
| Heterocyclic Ring | Position | Predicted Reactivity Type | Rationale |
|---|---|---|---|
| Pyrazole | N2 | Electrophilic Attack / Protonation | Site of Lewis basicity due to the presence of a lone pair of electrons. orientjchem.org |
| C4 | Electrophilic Substitution | Position with higher electron density compared to C3 and C5. ijraset.com | |
| Oxazole | C2 | Nucleophilic Substitution / Deprotonation | The hydrogen at C2 is the most acidic. tandfonline.comthepharmajournal.com |
| C5 | Electrophilic Substitution | Preferred site for attack by electrophiles. tandfonline.comthepharmajournal.com |
Analysis of Supramolecular Interactions within Crystalline Structures
In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of non-covalent supramolecular interactions. For pyrazole-oxazole hybrids, these interactions primarily include hydrogen bonding and π-π stacking, which dictate the final crystal packing. csic.es
Hydrogen Bonding: The pyrazole ring is a versatile component for forming hydrogen bonds. Although in this compound the N1 position is substituted, preventing it from acting as a hydrogen bond donor, the pyridine-like nitrogen at N2 can act as a hydrogen bond acceptor. csic.es This allows for the formation of intermolecular interactions such as C—H⋯N hydrogen bonds. nih.govresearchgate.net The oxygen and nitrogen atoms of the oxazole ring can also participate as acceptors in weak C—H⋯O and C—H⋯N interactions. nih.gov These bonds can link molecules into chains, layers, or more complex three-dimensional networks. researchgate.netnih.gov
π-π Stacking: The presence of three aromatic rings (pyrazole, phenyl, and oxazole) creates a high potential for π-π stacking interactions. These interactions occur when the planar rings stack on top of each other, typically in a parallel or offset fashion, at distances of approximately 3.3 to 3.8 Å. nih.govnih.gov Such stacking is a significant force in stabilizing the crystal structure of aromatic heterocyclic compounds and can influence the material's electronic properties. rsc.org
| Interaction Type | Potential Donor/Group | Potential Acceptor/Group | Typical Distance/Geometry | Structural Role |
|---|---|---|---|---|
| Hydrogen Bonding | C-H (Aromatic) | N2 (Pyrazole), N3 (Oxazole), O1 (Oxazole) | H···A distance: ~2.1-2.7 Å | Links molecules into chains, layers, or 3D networks. nih.govnih.gov |
| π-π Stacking | Pyrazole, Phenyl, or Oxazole Ring | Pyrazole, Phenyl, or Oxazole Ring | Centroid-centroid distance: ~3.3-3.8 Å | Stabilizes the crystal lattice through stacking of aromatic systems. nih.gov |
| C-H···π Interactions | C-H (Aromatic) | π-system of an aromatic ring | H···π centroid distance: ~2.5-3.0 Å | Contributes to the formation of 3D supramolecular structures. researchgate.netnih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Heterocyclic Rings
The pyrazole and oxazole rings exhibit distinct preferences for electrophilic and nucleophilic substitution, owing to their inherent electronic distributions. Pyrazole is a π-excessive aromatic heterocycle, while oxazole is considered π-deficient.
Pyrazole Moiety: The pyrazole ring is generally reactive towards electrophiles. globalresearchonline.net Electrophilic substitution, such as nitration, sulfonation, and halogenation, occurs preferentially at the C-4 position. globalresearchonline.netnih.govscribd.comrrbdavc.org This regioselectivity is because the intermediates formed by attack at C-4 are more stable than those formed from attack at C-3 or C-5, which would disrupt the azomethine linkage. rrbdavc.org Common electrophilic substitution reactions for pyrazoles include chlorination with Cl₂, bromination with Br₂, nitration with a mixture of nitric and sulfuric acid, and sulfonation with fuming sulfuric acid. globalresearchonline.netscribd.commdpi.com
Nucleophilic attack on the pyrazole ring is less common but is directed towards the electron-deficient C-3 and C-5 positions. nih.gov
Oxazole Moiety: In contrast, the oxazole ring is less reactive towards electrophiles. Electrophilic substitution, when it occurs, favors the C-5 position, which is the most electron-rich carbon. tandfonline.comchempedia.info The presence of an electron-donating group on the ring can activate it towards electrophilic attack. tandfonline.comwikipedia.org
Nucleophilic substitution reactions are rare for the oxazole ring itself but can occur if a suitable leaving group is present, primarily at the C-2 position. tandfonline.comwikipedia.org The C-2 carbon is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com However, nucleophilic attack often leads to ring cleavage rather than simple substitution. pharmaguideline.com
Table 1: Positional Reactivity in Substitution Reactions
| Heterocyclic Ring | Reaction Type | Preferred Position of Attack | Rationale |
|---|---|---|---|
| Pyrazole | Electrophilic Substitution | C-4 | Formation of the most stable cationic intermediate. rrbdavc.org |
| Nucleophilic Substitution | C-3 and C-5 | Higher electron deficiency at these positions. nih.gov | |
| Oxazole | Electrophilic Substitution | C-5 | Highest electron density among the carbon atoms. tandfonline.comchempedia.info |
| Nucleophilic Substitution | C-2 | Most electron-deficient position. pharmaguideline.com |
Cycloaddition Reactions Involving the Pyrazole and Oxazole Moieties
Both heterocyclic rings can participate in cycloaddition reactions, although through different mechanisms and roles.
Pyrazole Moiety: While the aromatic pyrazole ring itself is not typically involved in cycloaddition, the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne surrogates is a primary and regioselective method for the synthesis of the pyrazole ring system. nih.govbeilstein-journals.orgresearchgate.net This highlights the importance of cycloaddition in the formation rather than the subsequent reaction of the pyrazole core.
Oxazole Moiety: The oxazole ring can function as a diene in [4+2] Diels-Alder cycloaddition reactions. tandfonline.comwikipedia.orgresearchgate.net It reacts with a variety of dienophiles, including alkenes and alkynes, to form intermediates that can subsequently rearrange to yield highly substituted pyridine or furan derivatives. pharmaguideline.comresearchgate.net The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents. pharmaguideline.com The reaction proceeds via an initial cycloaddition to form a bicyclic intermediate containing an oxygen bridge, which is often unstable and undergoes further transformation. wikipedia.org Activation of the oxazole nitrogen with Brønsted or Lewis acids can also facilitate the Diels-Alder reaction. acs.org
Table 2: Cycloaddition Profiles of Pyrazole and Oxazole Moieties
| Heterocyclic Moiety | Typical Cycloaddition Reaction | Role | Common Reaction Partners | Typical Products |
|---|---|---|---|---|
| Pyrazole | 1,3-Dipolar Cycloaddition (in synthesis) | Product of reaction | Nitrile imines, Alkynes | Substituted pyrazoles. nih.gov |
| Oxazole | Diels-Alder [4+2] | Diene | Alkenes, Alkynes, Heterodienophiles | Substituted pyridines, Furans. tandfonline.compharmaguideline.comresearchgate.net |
Oxidation and Reduction Pathways of the Compound
The pyrazole and oxazole rings show different susceptibilities to oxidation and reduction.
Oxidation: The pyrazole ring is generally very stable and resistant to oxidation. globalresearchonline.net Oxidizing agents like alkaline potassium permanganate typically attack C-alkyl side chains, converting them to carboxylic acids, while leaving the heterocyclic ring intact. globalresearchonline.netresearchgate.net However, electrooxidation provides a pathway for functionalization, such as C-H halogenation or thiocyanation. mdpi.com
Conversely, the oxazole ring is readily oxidized. pharmaguideline.com Strong oxidizing agents such as potassium permanganate, chromic acid, or ozone can cause the cleavage of the oxazole ring. pharmaguideline.com
Reduction: The pyrazole ring is also highly resistant to reduction. globalresearchonline.net Catalytic hydrogenation may reduce the ring first to pyrazoline and then to pyrazolidine (B1218672), but this typically requires harsh conditions. globalresearchonline.net N-phenyl substituted pyrazoles can be reduced by methods like sodium in ethanol. globalresearchonline.net
Reduction of the oxazole ring can lead to either the formation of oxazolines (partially reduced) or complete ring opening, depending on the reducing agent and reaction conditions. tandfonline.comsemanticscholar.org For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide can cause ring cleavage. tandfonline.comsemanticscholar.org Electrochemical reduction has also been reported to occur at the C-2 position of the oxazole ring. tandfonline.comsemanticscholar.org
Table 3: Reactivity towards Oxidation and Reduction
| Heterocyclic Ring | Reactivity to Oxidation | Reactivity to Reduction |
|---|---|---|
| Pyrazole | Generally stable; side chains are oxidized. globalresearchonline.netresearchgate.net | Resistant; requires harsh conditions for ring reduction. globalresearchonline.net |
| Oxazole | Susceptible; often leads to ring cleavage. pharmaguideline.com | Can be reduced to oxazolines or undergo ring opening. tandfonline.comsemanticscholar.org |
Stability and Degradation Pathways under Controlled Conditions
Thermal Stability: Both pyrazole and oxazole rings are known to be thermally stable. globalresearchonline.netsemanticscholar.org The compound is expected to have a high decomposition temperature.
Chemical Stability and Degradation: The pyrazole ring is a stable aromatic system. globalresearchonline.net Computational studies indicate that the parent pyrazole is significantly more stable than its non-aromatic tautomers.
The oxazole ring, while thermally stable, can be susceptible to chemical degradation. semanticscholar.org It can be cleaved by nucleophilic attack, particularly at the C-2 position. pharmaguideline.com Certain substituted oxazoles, such as those with a 5-hydroxy group, are known to be unstable towards hydrolytic ring-opening. nih.gov For the title compound, strong acidic or basic conditions could potentially lead to the hydrolysis of the oxazole ring. The stability is also dependent on the substituents; for instance, oxazolones (which have a carbonyl group) are reactive synthons used to prepare other heterocycles. nih.gov
The linkage between the pyrazole and the phenyl ring, and the phenyl and the oxazole ring, consists of stable carbon-nitrogen and carbon-carbon single bonds, which should be robust under most controlled conditions. However, extreme conditions, such as strong oxidizing or reducing environments, could lead to the degradation pathways mentioned in the previous section, with the oxazole ring being the more likely point of initial decomposition.
Conclusion
Conventional Synthetic Approaches
Conventional methods for synthesizing the target compound and its analogues typically involve the separate construction of the heterocyclic moieties followed by their linkage to the central phenyl ring. These approaches often rely on well-established, named reactions that have been refined over many years.
Cyclization Reactions for 1,3-Oxazole Ring Formation
The formation of the 1,3-oxazole ring is a key step in the synthesis. Several classical methods are employed for this purpose, often starting from precursors that contain the necessary atoms to form the heterocyclic ring.
One of the most versatile and oldest methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. wikipedia.orgacs.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide. wikipedia.org The 2-acylamino ketone precursors can be synthesized through various methods, including the Dakin-West reaction. wikipedia.org
Another widely used method is the Van Leusen oxazole synthesis . mdpi.comorganic-chemistry.org This reaction allows for the preparation of 5-substituted oxazoles from aldehydes by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. mdpi.com This method is valued for its mild conditions and broad substrate scope. mdpi.com
Other notable methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the Bredereck reaction, which synthesizes oxazoles from α-haloketones and formamide. ijpsonline.com
| Method | Precursors | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | Versatile for 2,5-disubstituted oxazoles | wikipedia.orgacs.org |
| Van Leusen Oxazole Synthesis | Aldehydes | Tosylmethyl isocyanide (TosMIC), base (e.g., K₂CO₃) | Mild conditions, broad scope for 5-substituted oxazoles | mdpi.comorganic-chemistry.org |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Early method for 2,5-disubstituted oxazoles | ijpsonline.com |
| Bredereck Reaction | α-Haloketones, Formamide | Heat | Good for 2,4-disubstituted oxazoles | ijpsonline.com |
Pyrazole Ring Construction Strategies
The pyrazole ring is typically constructed through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity.
The Knorr pyrazole synthesis is a cornerstone reaction in this context. It involves the reaction of a hydrazine (like phenylhydrazine) with a 1,3-dicarbonyl compound, often a β-ketoester, under acidic or basic conditions. slideshare.netjk-sci.comchemhelpasap.com The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.org The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. rsc.org
For the synthesis of 1-phenyl-substituted pyrazoles, phenylhydrazine (B124118) is a common starting material. google.comgoogle.comyoutube.com The reaction with various 1,3-dicarbonyl compounds allows for the introduction of different substituents onto the pyrazole ring.
Coupling Strategies for Phenyl Linkage to Heterocyclic Moieties
Once the pyrazole and oxazole precursors are synthesized, they must be linked to the central phenyl ring. This can be achieved through several strategies, often involving the formation of carbon-carbon or carbon-nitrogen bonds.
A common approach involves synthesizing a phenyl ring that is pre-functionalized with groups suitable for subsequent reactions to form the heterocycles. For instance, one could start with 4-bromoacetophenone. The acetophenone (B1666503) group can be transformed into the 1,3-oxazole ring, while the bromo substituent provides a handle for the subsequent introduction of the pyrazole ring.
Alternatively, N-arylation reactions are used to attach the pyrazole ring to the phenyl group. The Ullmann condensation is a classical method for this transformation, involving the copper-catalyzed reaction of a pyrazole with an aryl halide. acs.orgmdpi.com While effective, this reaction often requires high temperatures and stoichiometric amounts of copper. researchgate.net
The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction can be used to couple a pyrazole with an aryl halide or triflate under milder conditions and with a broader substrate scope compared to the Ullmann reaction. wikipedia.orgrsc.org
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, more advanced and environmentally friendly synthetic methods have been developed and applied to the synthesis of complex heterocyclic compounds like this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. mdpi.comdergipark.org.tr The application of microwave irradiation can significantly reduce reaction times for many of the key steps in the synthesis of the target molecule.
For instance, the Van Leusen oxazole synthesis can be performed under microwave irradiation, often leading to shorter reaction times and improved yields. acs.org Similarly, the Knorr pyrazole synthesis and related cyclocondensation reactions can be efficiently carried out using microwave heating, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.govrsc.org Microwave-assisted synthesis has also been successfully applied to the formation of 1,3,4-oxadiazoles, which are structurally related to 1,3-oxazoles. mdpi.comnih.gov
| Reaction Type | Heterocycle | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Cyclocondensation | Pyrazole | Microwave irradiation (e.g., 280-420 W), often in a solvent or solvent-free | Reduced reaction times (minutes vs. hours), improved yields | mdpi.comnih.gov |
| Van Leusen Reaction | Oxazole | Microwave irradiation (e.g., 280-350 W), base, solvent (e.g., isopropanol) | Faster reaction, high yields, selective product formation | acs.org |
| Cyclization | 1,3,4-Oxadiazole | Microwave irradiation (e.g., 300 W), solvent-free or with a high-boiling solvent | Rapid, efficient, often cleaner reactions | nih.gov |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Palladium-Catalyzed Reactions)
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to efficiently form carbon-carbon and carbon-heteroatom bonds. These reactions are central to constructing the target molecule, particularly for linking the pre-formed heterocyclic rings to the central phenyl core.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. This reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing the target compound, one could envision a strategy where a boronic acid derivative of one heterocycle is coupled with a halogenated derivative of the other phenyl-linked heterocycle.
As mentioned earlier, the Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming the C-N bond between the pyrazole nitrogen and the phenyl ring. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org This method is often preferred over the older Ullmann condensation due to its higher yields, better functional group tolerance, and catalytic nature. nih.gov
These palladium-catalyzed reactions represent a significant advancement in synthetic efficiency, allowing for the modular and convergent assembly of complex molecules like this compound from readily available building blocks.
Intramolecular Nitrile Oxide Cycloaddition (INOC)
The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a significant method in organic synthesis for constructing isoxazoline (B3343090) and isoxazole (B147169) rings, which are structurally related to the oxazole in the target compound. mdpi.comproquest.com This reaction involves a 1,3-dipolar cycloaddition where a nitrile oxide, typically generated in situ, reacts with an alkene or alkyne within the same molecule. mdpi.comproquest.commdpi.com
The generation of the reactive nitrile oxide intermediate is a crucial first step. Common methods include the dehydration of nitroalkanes and the oxidation of aldoximes. mdpi.comproquest.com For instance, sodium hypochlorite (B82951) can be used to oxidize aldoximes to form nitrile oxides. mdpi.com Another approach involves using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) for the in situ generation of the nitrile oxide motif from an oxime group in an aqueous environment. nih.gov
The INOC strategy is particularly advantageous for creating fused heterocyclic systems, as it allows for the simultaneous formation of two rings. mdpi.comdoaj.org Researchers have successfully applied this method to construct complex structures such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.commdpi.comoxazoles and other highly functionalized tricyclic systems. mdpi.comnih.gov The reaction proceeds by generating a nitrile oxide from a precursor, like an aldoxime, which then undergoes cycloaddition with a nearby alkyne or alkene. mdpi.com
While the INOC reaction is a powerful tool for synthesizing fused isoxazoles, its direct application to form the non-fused 1,3-oxazole ring as seen in this compound is less direct, as the reaction inherently leads to isoxazole or isoxazoline structures.
Table 1: Examples of INOC Reaction Components
| Precursor Functional Group | Reagent for Nitrile Oxide Generation | Dipolarophile | Resulting Ring System |
|---|---|---|---|
| Aldoxime | Sodium hypochlorite | Allyloxy group | Fused Isoxazoline |
| Aldoxime | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alkene | Fused Isoxazoline nih.gov |
Other Green Chemistry Applications in Synthesis
Green chemistry principles, which aim to reduce or eliminate hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles and oxazoles. kthmcollege.ac.innih.gov These approaches focus on using eco-friendly solvents, renewable energy sources, and recyclable catalysts to create more sustainable synthetic pathways. nih.gov
For the synthesis of pyrazole derivatives, green methods include solvent-free reactions utilizing cost-effective and environmentally benign catalysts like ammonium (B1175870) chloride. jetir.org Nano-ZnO has also been described as an efficient catalyst for a green protocol involving the condensation of phenylhydrazine with ethyl acetoacetate, offering excellent yields and short reaction times. nih.gov
In the realm of oxazole synthesis, green approaches include the use of ultrasonication, which can shorten reaction times and provide high yields in mild conditions. ijpsonline.com One reported green synthesis of pyrazole and oxazole derivatives utilized eco-friendly solvents and avoided catalysts altogether, featuring a straightforward procedure and easy aqueous work-up. kthmcollege.ac.in A specific method for preparing pyrazole-substituted oxazole derivatives involves reacting a pyrazole aldehyde with hydroxylamine (B1172632) hydrochloride under basic conditions to form an intermediate oxime, which is then reacted with 4-chloromethyl-2-aryloxazole. ijpsonline.com
Table 2: Green Chemistry Approaches in Heterocycle Synthesis
| Heterocycle | Green Approach | Catalyst/Condition | Advantages |
|---|---|---|---|
| Pyrazole | Knorr pyrazole synthesis | Ammonium chloride (green catalyst) | Solvent-free, cost-effective jetir.org |
| Pyrazole | Condensation reaction | Nano-ZnO | Excellent yield, short reaction time nih.gov |
| Oxazole | Reaction of benzonitrile (B105546) and 2-aminoethanol | Ultrasonication, InCl₃ | Short reaction time, high yield ijpsonline.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of complex molecules like this compound. For the pyrazole ring, a primary synthetic route is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net
Mechanistic studies on the formation of pyrazolidine (B1218672) intermediates, which can be oxidized to pyrazoles, suggest a stepwise cycloaddition mechanism. organic-chemistry.org One proposed pathway for pyrazole synthesis involves the reaction of N-monosubstituted hydrazones with nitroolefins, which proceeds through a key nitropyrazolidine intermediate. organic-chemistry.org Another common method is the 1,3-dipolar cycloaddition reaction, which has become an efficient tool for obtaining substituted isoxazolines and isoxazoles from nitrile oxides and alkenes/alkynes. mdpi.comproquest.com
The formation of the oxazole ring can be achieved through various pathways, including the Bredereck reaction, which synthesizes 2,4-disubstituted oxazoles from α-haloketones and amides in an efficient and economical process. ijpsonline.com Another method involves the use of tosylmethyl isocyanide (TosMIC), which reacts with an aldehyde to form an oxazoline (B21484) intermediate that subsequently eliminates TosH to yield the 5-substituted oxazole. ijpsonline.com
Derivatization and Functionalization Strategies of the Core Scaffold
The derivatization and functionalization of the pyrazole-oxazole scaffold are crucial for developing analogues with diverse properties. The pyrazole ring, in particular, offers multiple sites for modification. nih.govnih.gov
Various strategies have been developed for the selective functionalization of pyrazole and related fused-ring systems like 1H-imidazo[1,2-b]pyrazole. rsc.orgresearchgate.net These methods include regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping with electrophiles. rsc.orgresearchgate.net A Br/Mg-exchange is another effective technique for introducing functional groups at specific positions. rsc.orgresearchgate.net
Functional groups on the pyrazole ring can serve as handles for further modifications. For example, a pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride, which can then react with various nucleophiles to produce amides or be used in cyclization reactions to form fused systems like 3H-imidazo[4,5-b]pyridine derivatives. mdpi.com Similarly, aldehyde groups on the pyrazole ring can be transformed into nitriles, which can then be converted to carbothioamides for subsequent cyclocondensation reactions to build other heterocyclic rings, such as thiazoles. nih.gov These strategies allow for the synthesis of a wide array of polysubstituted derivatives from a common core structure. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) |
| 4-chloromethyl-2-aryloxazole |
| Nano-ZnO |
| Ammonium chloride |
| Tosylmethyl isocyanide (TosMIC) |
| 2,2,6,6-tetramethylpiperidyl (TMP) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming the connectivity of the pyrazole, phenyl, and oxazole ring systems.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on each of the three heterocyclic and aromatic rings.
The pyrazole ring protons typically appear as a characteristic set of signals. The proton at position 4 (H-4) is expected to resonate as a triplet due to coupling with the adjacent protons at positions 3 and 5. The protons at positions 3 and 5 (H-3 and H-5) would likely appear as doublets. researchgate.netnih.gov
The central phenyl ring is 1,4-disubstituted, which gives rise to a symmetrical AA'BB' system. This pattern often appears as two distinct doublets in the aromatic region, representing the protons ortho and meta to the pyrazolyl substituent. nih.govrsc.org
The oxazole ring protons at positions 2 and 4 are expected to appear as singlets in the downfield region of the spectrum, characteristic of protons on electron-deficient heterocyclic rings. amazonaws.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole H-3 | ~7.70 | d | ~2.0 |
| Pyrazole H-4 | ~6.50 | t | ~2.5 |
| Pyrazole H-5 | ~8.20 | d | ~2.8 |
| Phenyl H-2', H-6' | ~7.80 | d | ~8.5 |
| Phenyl H-3', H-5' | ~7.90 | d | ~8.5 |
| Oxazole H-2 | ~8.40 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the molecule's asymmetry, a distinct signal is expected for each of the 13 carbon atoms.
The carbon atoms of the pyrazole ring (C-3, C-4, C-5) and the oxazole ring (C-2, C-4, C-5) resonate at characteristic chemical shifts that are influenced by the adjacent nitrogen and oxygen heteroatoms. researchgate.netscispace.com The phenyl ring carbons will show four signals: two for the protonated carbons and two for the ipso-carbons (quaternary carbons) attached to the pyrazole and oxazole rings. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | ~141.0 |
| Pyrazole C-4 | ~108.0 |
| Pyrazole C-5 | ~130.0 |
| Phenyl C-1' | ~138.0 |
| Phenyl C-2', C-6' | ~120.0 |
| Phenyl C-3', C-5' | ~128.0 |
| Phenyl C-4' | ~125.0 |
| Oxazole C-2 | ~152.0 |
| Oxazole C-4 | ~123.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. nih.govipb.pt
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. Key correlations would be observed between H-3, H-4, and H-5 of the pyrazole ring and within the AA'BB' system of the central phenyl ring. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the different ring systems. Long-range correlations (over two or three bonds) would be expected between the pyrazole H-5 proton and the phenyl C-1' ipso-carbon, as well as between the oxazole H-4 proton and the phenyl C-4' ipso-carbon. These correlations definitively prove the arrangement of the three rings. rsc.orguniba.it
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. NOE effects would be observed between the protons of the pyrazole ring (H-5) and the adjacent phenyl ring protons (H-2', H-6'), further confirming the molecular geometry.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation pathways. For this compound (C₁₃H₉N₃O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. rsc.org
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic cleavages of the heterocyclic rings and the bonds connecting them. clockss.org Key fragmentation pathways may include:
Loss of CO from the oxazole ring.
Cleavage of the N-C bond between the pyrazole and phenyl rings.
Cleavage of the C-C bond between the phenyl and oxazole rings.
Formation of stable fragment ions corresponding to the pyrazolylphenyl cation and the phenyl-oxazole cation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 223 | [M]⁺ (Molecular Ion) |
| 195 | [M - CO]⁺ |
| 156 | [C₁₀H₈N₂]⁺ (Pyrazolylphenyl cation) |
| 116 | [C₈H₆N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands. rsc.org
The spectrum would be dominated by absorptions from the aromatic systems. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from all three rings will produce a series of sharp bands in the 1610-1450 cm⁻¹ region. The C-O-C stretching vibration characteristic of the oxazole ring is anticipated to appear in the 1250-1050 cm⁻¹ range. kthmcollege.ac.in Finally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. rsc.org
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3050 | C-H Stretch | Aromatic Rings |
| 1610-1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |
| 1250-1050 | C-O-C Stretch | Oxazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans across three aromatic rings, is expected to result in strong UV absorption.
The spectrum would likely be characterized by intense absorption bands corresponding to π → π* electronic transitions. The position of the maximum absorption wavelength (λₘₐₓ) is influenced by the extent of conjugation. For this compound, significant absorption is predicted in the UV-A range (315-400 nm). The specific λₘₐₓ values and molar absorptivity coefficients (ε) would be dependent on the solvent used, a phenomenon known as solvatochromism.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. For a novel compound such as this compound, single-crystal XRD would be the definitive method to confirm its molecular structure in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available, the analysis of structurally similar pyrazole-containing compounds provides insight into the expected outcomes of such an investigation. For instance, studies on various pyrazolone (B3327878) derivatives have successfully elucidated their crystal systems, space groups, and unit cell parameters. spast.org These analyses have also revealed key structural features, such as the planarity of the pyrazole ring and the nature of intermolecular hydrogen bonding. spast.orgresearchgate.net
Illustrative Crystallographic Data for a Representative Pyrazolone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 14.789(6) |
| β (°) | 95.12(3) |
| Volume (Å3) | 1856.1(13) |
| Z | 4 |
Note: The data presented in this table is for a representative pyrazolone derivative and is intended for illustrative purposes only. spast.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the purification and assessment of the purity of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.net For this compound, TLC would be performed by spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity can be inferred from the number of spots observed after visualization, usually under UV light. rsc.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. tricliniclabs.com A reversed-phase HPLC (RP-HPLC) method would likely be suitable for the purity assessment of this compound. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. ijcpa.in The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. youtube.com
Illustrative Chromatographic Conditions for the Analysis of Pyrazole Derivatives
| Parameter | HPLC Conditions | TLC Conditions |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Silica gel 60 F254 |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | Ethyl acetate/Hexane mixtures |
| Detection | UV at a specific wavelength (e.g., 254 nm) | UV light (254 nm) |
Note: The conditions presented in this table are representative for the analysis of pyrazole derivatives and are intended for illustrative purposes. rsc.orgijcpa.innih.gov The optimal conditions for this compound would need to be determined experimentally.
Advanced Research Directions and Potential Applications in Chemical Sciences
Applications in Materials Science (e.g., Fluorescent Dyes, Organic Electronics)
The conjugated system formed by the phenyl linker between the pyrazole (B372694) and oxazole (B20620) rings suggests that 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole and its derivatives could possess interesting photophysical properties. nih.gov Heterocyclic compounds, particularly those containing pyrazole and oxazole nuclei, are frequently investigated for their utility in materials science. jetir.orgglobalresearchonline.net
Fluorescent Dyes: Many pyrazole and oxazole derivatives are known to be fluorescent. nih.govresearchgate.net For instance, pyrazolylpyrene compounds have been synthesized to create rigid, six-ringed backbones that exhibit bright fluorescence in solution. nih.gov Similarly, oxazole-based compounds are used as fluorescent dyes, pH probes, and scintillators. researchgate.net Oxazole yellow, a cyanine dye containing a benzoxazole ring, shows a significant increase in green fluorescence upon intercalation in double-stranded DNA. medchemexpress.com The photophysical properties of such molecules can be tuned by modifying their chemical structure, such as by introducing different substituents or by creating more rigid, conformationally restrained systems, which can lead to bathochromically shifted absorption bands. nih.govnih.gov The this compound scaffold is a prime candidate for the development of novel fluorophores for applications ranging from biological imaging to sensing. nih.govnih.gov
Organic Electronics: The inherent aromaticity and electronic characteristics of pyrazole and oxazole rings make them suitable components for materials used in organic electronics. thepharmajournal.comjetir.org Oxazole derivatives, for example, have been utilized in semiconductor devices like electrophotographic photoreceptors. thepharmajournal.com The ability to functionalize the pyrazole-oxazole core allows for the tuning of electronic properties, such as the HOMO-LUMO energy gap, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Role as Ligands in Coordination Chemistry
The this compound molecule possesses multiple nitrogen atoms that can act as Lewis basic sites, making it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net Both the pyridine-type nitrogen of the pyrazole ring and the nitrogen atom of the oxazole ring can serve as donor atoms for coordination with metal ions. researchgate.netnih.gov
Pyrazole-derived ligands are well-established in coordination chemistry due to their versatility and ability to form stable complexes with a wide range of metals. researchgate.net They can coordinate as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands, leading to the formation of mononuclear, polynuclear, or coordination polymer structures. researchgate.netnih.gov The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. researchgate.net The combination of the pyrazole and oxazole rings in a single molecule offers the potential for it to act as a bidentate or even a multidentate ligand, depending on the spatial arrangement of the donor atoms, leading to the creation of novel metal-organic frameworks (MOFs) and coordination polymers with unique structural topologies. rsc.orgmdpi.com
| Ligand Type | Potential Coordination Sites | Resulting Structures |
| Pyrazole-based | Pyridine-type N atom | Mononuclear complexes, Polynuclear clusters, Coordination polymers researchgate.netnih.gov |
| Oxazole-based | N atom | Metal complexes nih.gov |
| Pyrazole-Oxazole Hybrid | Pyrazole N, Oxazole N | Chelates, Bridging complexes, Metal-Organic Frameworks (MOFs) |
Catalytic Applications and Reagent Design
Coordination complexes derived from pyrazole-oxazole ligands have significant potential in catalysis. The metal centers within these complexes can act as active sites for a variety of chemical transformations. By modifying the substituents on the phenyl, pyrazole, or oxazole rings, the steric and electronic environment around the metal center can be precisely tuned to optimize catalytic activity and selectivity.
Furthermore, the scaffold of this compound can be used to design specialized reagents for organic synthesis. For example, by introducing chiral centers into the molecule, it can be developed into a chiral ligand for asymmetric catalysis, a critical tool in modern pharmaceutical synthesis. The Vilsmeier-Haack reaction, a versatile method for formylation, has been used to create pyrazole-4-carbaldehyde derivatives, highlighting the reactivity of the pyrazole ring and its potential for further functionalization into complex reagents. researchgate.net Various catalysts, including copper, silver, and iodine, have been employed in the synthesis of pyrazole derivatives, indicating the compatibility of this heterocyclic system with transition metal-mediated reactions. nih.gov
Design Principles for Novel Pyrazole-Oxazole Architectures with Tuned Properties
The design of new molecules based on the this compound scaffold is guided by established medicinal and materials chemistry principles. The goal is to systematically modify the core structure to tune its properties for a specific application.
Structure-Activity Relationship (SAR) and Rational Design: The core principle is to systematically alter the structure and observe the effect on a desired property. frontiersin.org SAR studies involve synthesizing analogues with variations at different positions of the pyrazole, phenyl, and oxazole rings to map out the chemical space and identify key structural features required for activity. nih.gov For instance, QSAR models can highlight that introducing specific functional groups (e.g., electron-withdrawing or donating groups) at certain positions can enhance biological activity or shift emission wavelengths. frontiersin.orgnih.gov
Hybridization and Scaffold Hopping: A common strategy involves combining the structural features of two or more known active molecules. nih.gov The pyrazole-oxazole framework is itself a hybrid. Further modifications could involve incorporating other pharmacophores to create molecules with dual or multiple modes of action. nih.gov Scaffold hopping involves replacing the core structure with a bioisosteric equivalent to explore new intellectual property space or improve properties like solubility or metabolic stability.
Conformational Rigidity: In the design of materials like fluorescent dyes, increasing the rigidity of the molecular structure can lead to enhanced quantum yields and other favorable photophysical properties. nih.gov This can be achieved by introducing additional rings or bulky groups that restrict rotation around single bonds, leading to a more planar and conjugated system. nih.gov
| Design Principle | Objective | Example Application |
| SAR/QSAR-Guided Modification | Enhance potency/selectivity | Modifying substituents on the phenyl ring to improve enzyme inhibition. nih.govnih.gov |
| Pharmacophore Hybridization | Achieve dual-action or broader spectrum | Combining the pyrazole-oxazole core with a known kinase inhibitor fragment. nih.gov |
| Conformational Restraint | Improve photophysical properties | Creating fused-ring systems to enhance fluorescence quantum yield. nih.gov |
| Bioisosteric Replacement | Optimize pharmacokinetic properties | Replacing the oxazole ring with a related heterocycle like thiazole or isoxazole (B147169). |
By applying these advanced research methodologies and design principles, the this compound scaffold holds considerable potential for the development of new functional materials and therapeutic agents.
Q & A
Q. What are the common synthetic routes for 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization of acetyl glycine with 4-acetylbenzaldehyde in acetic anhydride and sodium acetate to form oxazole intermediates (e.g., 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one). Subsequent chalcone formation via Claisen-Schmidt condensation with aromatic aldehydes, followed by hydrazine hydrate treatment, yields pyrazole-substituted oxazoles . Optimization includes solvent selection (e.g., ethanol for solubility), temperature control (reflux for cyclization), and catalyst use (e.g., NaOH for chalcone formation). Reaction progress should be monitored via TLC, and purity confirmed via melting point and NMR .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole protons appear as singlets at δ 6.5–8.5 ppm, while oxazole protons resonate at δ 7.0–8.0 ppm. Aromatic protons in the phenyl bridge show splitting patterns consistent with substitution .
- FT-IR : Key peaks include C=N stretching (1600–1650 cm⁻¹) for oxazole and pyrazole rings, and C-O-C vibrations (1200–1250 cm⁻¹) .
- HRMS : Validate molecular weight with <2 ppm error to confirm successful synthesis .
Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation of oxazole derivatives?
- Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used. Cells (e.g., HeLa or MCF-7) are treated with the compound (1–100 µM) for 48–72 hours. Formazan crystals formed by mitochondrial reductase are dissolved in DMSO, and absorbance at 570 nm is measured. IC₅₀ values are calculated using nonlinear regression . Parallel assays (e.g., trypan blue exclusion) validate viability results.
Advanced Research Questions
Q. How can computational tools like Multiwfn and molecular docking elucidate electronic properties and binding modes of this compound?
- Methodological Answer :
- Multiwfn : Calculate electron localization function (ELF) and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use Hirshfeld charge analysis to quantify charge distribution .
- Docking (AutoDock Vina) : Prepare the ligand (optimized geometry at B3LYP/6-31G* level) and protein (e.g., COX-2 or EGFR kinase). Set grid boxes around active sites and run simulations with exhaustiveness = 20. Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with Asp381) and π-π stacking (oxazole-phenyl with Phe504) .
Q. What strategies resolve contradictions in catalytic efficiency for nickel-mediated C–H arylation of oxazole derivatives?
- Methodological Answer : Conflicting data on Ni(COD)₂/dcypt systems (e.g., yields ranging 51–75% ) may arise from:
- Substrate electronic effects : Electron-deficient aryl carbamates (e.g., trifluoromethyl groups) enhance oxidative addition.
- Solvent choice : Anhydrous xylene minimizes side reactions vs. THF.
- Temperature : 140°C for 22.5 hours optimizes turnover. Validate via control experiments (e.g., ligand-free conditions yield <10%) .
Q. How do substituents on the pyrazole ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP : Fluorine substituents (e.g., 4-F-phenyl) increase lipophilicity (LogP +0.5), enhancing membrane permeability (measured via PAMPA assay).
- Metabolic stability : Methyl groups reduce CYP3A4-mediated oxidation (assayed using liver microsomes).
- Solubility : Polar groups (e.g., -OH) improve aqueous solubility but may reduce bioavailability. Use QSAR models (e.g., SwissADME) to predict ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
